molecular formula C13H11N2O7P B12551964 Methyl bis(4-nitrophenyl) phosphite CAS No. 147357-66-2

Methyl bis(4-nitrophenyl) phosphite

Cat. No.: B12551964
CAS No.: 147357-66-2
M. Wt: 338.21 g/mol
InChI Key: WWLGNJSOIRYUIJ-UHFFFAOYSA-N
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Description

Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphite moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl bis(4-nitrophenyl) phosphite can be synthesized through the reaction of methyl phosphorodichloridite with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

    Reactants: Methyl phosphorodichloridite and 4-nitrophenol.

    Solvent: Anhydrous tetrahydrofuran or dichloromethane.

    Base: Pyridine or triethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.

    Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.

    Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.

Major Products Formed

    Oxidation: Methyl bis(4-nitrophenyl) phosphate.

    Hydrolysis: 4-nitrophenol and methyl phosphonic acid.

    Substitution: Various substituted phosphites depending on the nucleophile used.

Scientific Research Applications

Methyl bis(4-nitrophenyl) phosphite has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases.

    Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon hydrolysis.

    Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.

Mechanism of Action

The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl bis(4-nitrophenyl) phosphate: An oxidized form of the compound with similar applications but different reactivity.

    Bis(4-nitrophenyl) phosphite: Lacks the methyl group, leading to different chemical properties and reactivity.

    Methyl bis(4-nitrophenyl) phosphonate: Contains a phosphonate group instead of a phosphite, resulting in different hydrolysis and substitution reactions.

Uniqueness

Methyl bis(4-nitrophenyl) phosphite is unique due to its specific combination of methyl and 4-nitrophenyl groups attached to a phosphite moiety

Properties

CAS No.

147357-66-2

Molecular Formula

C13H11N2O7P

Molecular Weight

338.21 g/mol

IUPAC Name

methyl bis(4-nitrophenyl) phosphite

InChI

InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3

InChI Key

WWLGNJSOIRYUIJ-UHFFFAOYSA-N

Canonical SMILES

COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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